molecular formula C16H13B B095807 3-Phenyl-3H-3-benzoborepin CAS No. 16703-13-2

3-Phenyl-3H-3-benzoborepin

Cat. No.: B095807
CAS No.: 16703-13-2
M. Wt: 216.1 g/mol
InChI Key: XEJIFQKEOWMUDF-UHFFFAOYSA-N
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Description

Taurodeoxycholic acid sodium salt hydrate is a bile acid derived from deoxycholic acid. It is formed in the liver by conjugating deoxycholate with a taurine group, commonly found in the form of a sodium salt . This compound is known for its detergent activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of taurodeoxycholic acid sodium salt hydrate involves the conjugation of deoxycholic acid with taurine. The process typically includes the following steps:

    Conjugation: Deoxycholic acid is reacted with taurine in the presence of a coupling agent.

    Purification: The product is purified by crystallization.

Industrial Production Methods

Industrial production methods for taurodeoxycholic acid sodium salt hydrate are similar to laboratory synthesis but on a larger scale. The process involves:

    Large-scale Conjugation: Using industrial reactors to conjugate deoxycholic acid with taurine.

    Purification and Crystallization: Employing large-scale crystallization techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions

Taurodeoxycholic acid sodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the sulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives.

Mechanism of Action

The mechanism of action of taurodeoxycholic acid sodium salt hydrate involves its interaction with bile acid receptors and transporters. It activates pathways such as the TGR5 and S1PR2 pathways, influencing various cellular processes . The compound’s detergent properties also play a role in its biological effects.

Properties

CAS No.

16703-13-2

Molecular Formula

C16H13B

Molecular Weight

216.1 g/mol

IUPAC Name

3-phenyl-3-benzoborepine

InChI

InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H

InChI Key

XEJIFQKEOWMUDF-UHFFFAOYSA-N

SMILES

B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Canonical SMILES

B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Synonyms

3-Phenyl-3H-3-benzoborepin

Origin of Product

United States

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